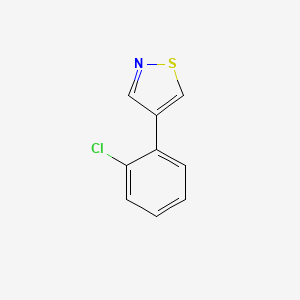

4-(2-Chlorophenyl)-1,2-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNS |

|---|---|

Molecular Weight |

195.67 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-1,2-thiazole |

InChI |

InChI=1S/C9H6ClNS/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H |

InChI Key |

GVKUPNHMNWNSSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 2 Chlorophenyl 1,2 Thiazole

Retrosynthetic Analysis of the 4-(2-Chlorophenyl)-1,2-thiazole Framework

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. For this compound, two primary disconnection strategies are considered:

C4-Aryl Bond Disconnection: The bond between the C4 position of the isothiazole (B42339) ring and the 2-chlorophenyl group is a key disconnection point. This suggests a convergent synthesis, such as a transition-metal-catalyzed cross-coupling reaction. This pathway would involve a 4-halo-1,2-thiazole intermediate and a suitable organometallic reagent derived from 2-chlorobenzene, for instance, (2-chlorophenyl)boronic acid for a Suzuki-Miyaura coupling.

Ring Disconnection (Cyclization Approach): A more fundamental disconnection involves breaking the bonds that form the isothiazole ring itself. This linear approach aims to construct the ring from acyclic precursors.

A [3+2] fragmentation approach breaks the ring into a three-carbon synthon and a two-atom (N-S) synthon. This leads back to an α,β-unsaturated carbonyl compound, specifically (E)-3-(2-chlorophenyl)acrylaldehyde, and a reagent capable of providing the N-S fragment, such as ammonium (B1175870) thiocyanate (B1210189). thieme-connect.comthieme-connect.com

A [4+1] fragmentation strategy breaks the ring into a four-atom (S-C-C-C) synthon and a one-atom (N) synthon. This would point to precursors like β-keto dithioesters or β-ketothioamides, which would react with an ammonia (B1221849) source to form the ring. thieme-connect.comorganic-chemistry.org

These retrosynthetic pathways map out the main strategies available for synthesizing the target compound, which are explored in the following sections.

Classical and Contemporary Approaches to 1,2-Thiazole Ring Synthesis

The 1,2-thiazole ring, also known as isothiazole, is a key heterocyclic motif. medwinpublishers.com Its synthesis is distinct from its more common isomer, 1,3-thiazole.

While the well-known Hantzsch thiazole (B1198619) synthesis is a classic method for producing 1,3-thiazoles from α-haloketones and thioamides, it is not used for the synthesis of the isomeric 1,2-thiazole ring. wikipedia.orgnih.gov The construction of the 1,2-thiazole (isothiazole) framework relies on different cyclization strategies.

[3+2] Heterocyclization: This is a common and effective method for creating 4-substituted isothiazoles. thieme-connect.com It involves the reaction of an α,β-unsaturated aldehyde or ketone with a reagent that can donate a nitrogen-sulfur unit. thieme-connect.comthieme-connect.com For example, reacting cinnamaldehydes with ammonium thiocyanate provides 4-arylisothiazoles. medwinpublishers.com The efficiency of these reactions can sometimes be enhanced through microwave irradiation. thieme-connect.com

[4+1] Annulation: This strategy involves reacting a four-atom component containing a sulfur and three carbons with a nitrogen source. thieme-connect.com A modern, metal-free approach uses β-ketodithioesters or β-ketothioamides, which react with ammonium acetate (B1210297) (NH₄OAc). organic-chemistry.org This process proceeds through a sequence of imine formation, cyclization, and aerial oxidation to furnish the aromatic isothiazole ring. organic-chemistry.org

Oxidative Cyclization: Another approach is the oxidative cyclization of precursors like 3-aminopropenethiones. This can be performed using reagents like chromium trioxide, and the reaction can be carried out solvent-free, either at room temperature or accelerated with microwaves. thieme-connect.com

Instead of building the ring from scratch, the 2-chlorophenyl group can be introduced onto a pre-existing isothiazole nucleus using transition-metal catalysis. This is a powerful method for functionalizing heterocyclic cores.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, for instance, would involve the reaction of a 4-halo-isothiazole (e.g., 4-bromo- or 4-iodo-isothiazole) with (2-chlorophenyl)boronic acid. This reaction requires a palladium catalyst (such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (like Na₂CO₃ or K₃PO₄) in an appropriate solvent system. This method offers a highly convergent and modular route to a wide array of 4-arylisothiazoles. thieme-connect.com While direct C-H arylation is a powerful tool for many heterocycles, its application for the C4-functionalization of isothiazoles is less common than for 1,3-thiazoles. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. acs.org While many MCRs are developed for 1,3-thiazoles, nih.govacs.org strategies for isothiazoles also exist.

One such method involves the three-component reaction of enaminoesters, fluorodibromoamides/esters, and elemental sulfur. organic-chemistry.org This reaction proceeds with high selectivity, forming new C-S, C-N, and N-S bonds in one pot to give either thiazole or isothiazole products depending on the specific reactants. organic-chemistry.org Another three-component approach that can yield thiazole-related structures involves the reaction of chalcones, isothiocyanates, and elemental sulfur under basic catalysis. organic-chemistry.org

Targeted Synthesis of this compound and its Precursors

Based on the general methodologies, a targeted synthesis for this compound can be proposed. The most direct and literature-supported pathway for this specific substitution pattern is the [3+2] heterocyclization approach.

The key precursor for this synthesis is the α,β-unsaturated aldehyde, (E)-3-(2-chlorophenyl)acrylaldehyde . This compound provides the three-carbon backbone with the desired aryl substituent already in place at the correct position.

The proposed synthesis involves reacting (E)-3-(2-chlorophenyl)acrylaldehyde with ammonium thiocyanate (NH₄SCN) . The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) under thermal conditions. thieme-connect.comthieme-connect.com The ammonium thiocyanate serves as the source for the nitrogen and sulfur atoms required to complete the isothiazole ring. Upon heating, cyclization and subsequent oxidation/aromatization occur to yield the final product, This compound .

The efficiency and yield of the synthesis of 4-aryl-1,2-thiazoles are highly dependent on the reaction parameters. Optimization studies are crucial for developing a robust synthetic protocol. For the proposed synthesis of this compound from (E)-3-(2-chlorophenyl)acrylaldehyde and ammonium thiocyanate, several factors would be investigated to maximize the yield. A representative optimization study is outlined in the table below.

Table 1: Representative Optimization of Reaction Conditions for 4-Aryl-1,2-Thiazole Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 12 | Low |

| 2 | Toluene | Reflux | 12 | Moderate |

| 3 | DMF | 100 | 8 | Good |

| 4 | DMF | 120 | 4 | Excellent |

| 5 | DMA | 120 | 4 | Good |

| 6 | DMF | Microwave (150°C) | 0.5 | Excellent |

The data illustrates that both solvent choice and temperature play a critical role. Polar aprotic solvents like DMF generally give better results than protic solvents like ethanol. researchgate.net Increasing the temperature can significantly reduce the reaction time and improve the yield. The application of microwave irradiation often provides the highest yields in the shortest time, highlighting a key green chemistry improvement for this type of transformation. thieme-connect.com Further optimization would involve adjusting the stoichiometry of the reagents and screening for any potential catalytic additives, although many such cyclizations proceed without a catalyst.

Stereochemical Considerations in Thiazole Derivative Synthesis

Information regarding the stereochemical considerations specifically for the synthesis of This compound is not available due to the absence of documented synthetic routes for this specific compound.

In the broader context of thiazole synthesis, stereochemistry becomes a critical factor when chiral centers are present in the starting materials or are formed during the reaction. For some thiazoline (B8809763) derivatives, which are partially saturated analogs of thiazoles, diastereoselective syntheses have been reported, allowing for control over the relative configuration of newly formed stereocenters. nih.gov However, without a defined reaction pathway for this compound, no specific stereochemical challenges or strategies can be discussed.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of This compound cannot be specifically detailed, as dedicated synthetic methods for this compound are not present in the available literature. Nevertheless, significant progress has been made in developing greener and more sustainable approaches for the synthesis of thiazole derivatives in general. bepls.com These efforts aim to reduce the environmental impact by using less hazardous solvents, employing catalytic methods, and improving atom economy. mdpi.comnih.gov

In the field of general thiazole synthesis, several environmentally benign methods have been developed that move away from traditional volatile organic solvents.

Solvent-Free Synthesis: Reactions conducted without a solvent, often aided by microwave irradiation or grinding, represent a significant green chemistry approach. bepls.com For example, Hantzsch-type condensations have been performed under solvent-free conditions to produce various 2-aminothiazoles. tandfonline.comorganic-chemistry.org

Aqueous-Phase Syntheses: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Methodologies for synthesizing thiazole derivatives in aqueous media have been reported. bepls.comorganic-chemistry.org For example, iodine-mediated reactions in water have been used for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles. organic-chemistry.org Another green protocol describes the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles using water as the solvent. bepls.com

While these green methods are established for other thiazole and thiadiazole derivatives, their applicability to the synthesis of this compound remains hypothetical without experimental validation.

Catalytic methods are a cornerstone of green chemistry, often leading to higher efficiency, milder reaction conditions, and reduced waste.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. Vanadium-dependent haloperoxidases, for instance, have been employed in the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. acs.org Another example is the use of a modified chitosan-based biocatalyst (TCsSB) for the synthesis of novel thiazole derivatives under ultrasonic irradiation, which offers mild conditions and high yields. nih.govacs.org

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, which is both economically and environmentally beneficial. acs.org Reusable catalysts like NiFe2O4 nanoparticles have been successfully used in the one-pot, three-component synthesis of novel thiazole scaffolds in an ethanol:water solvent system. nih.gov

These biocatalytic and heterogeneous catalytic systems have shown great promise in the sustainable synthesis of various thiazole-related structures. However, their adaptation for the specific synthesis of this compound has not been reported.

Theoretical and Computational Investigations of 4 2 Chlorophenyl 1,2 Thiazole

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. For 4-(2-Chlorophenyl)-1,2-thiazole, these studies elucidate the distribution of electrons and energy levels of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Studies on thiazole (B1198619) derivatives reveal that their planar, aromatic structure and significant π-electron delocalization make them suitable for such theoretical analysis. irjweb.com DFT calculations, often using the B3LYP functional, provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For thiazole derivatives, the HOMO is typically spread over the electron-donating moieties, such as the thiazole and phenyl rings, while the LUMO is also distributed across the π-conjugated system. mdpi.com The electron density distribution indicates the charge transfer possibilities within the molecule. researchgate.net In this compound, the electron-withdrawing nature of the chlorine atom influences the electron density and the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Chlorophenyl-Thiazole Derivative Data is illustrative and based on typical values for similar molecular structures.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.8 to -1.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

This interactive table provides representative values for frontier molecular orbital energies, which are critical indicators of a molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. physchemres.org The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen and sulfur atoms of the thiazole ring.

Blue regions represent positive electrostatic potential, which is electron-deficient and signifies favorable sites for nucleophilic attack. researchgate.net

Green regions denote neutral potential.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. physchemres.orgresearchgate.net These functions are derived from the change in electron density as the number of electrons in the molecule changes, allowing for the identification of sites most susceptible to:

Nucleophilic attack (f+) : Indicates the propensity of a site to accept an electron.

Electrophilic attack (f-) : Indicates the propensity of a site to donate an electron.

Radical attack (f0)

For thiazole systems, these calculations help pinpoint which atoms in the rings are most likely to participate in chemical reactions. komorowski.edu.pl The analysis of Fukui functions and MEPs provides a comprehensive picture of the molecule's reactivity landscape. physchemres.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound dictate its physical properties and interactions in different environments.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can confirm the conformational stability of thiazole derivatives. researchgate.netresearchgate.net For this compound, a key structural feature is the torsional angle between the thiazole ring and the 2-chlorophenyl ring. MD simulations can explore the rotational freedom around the single bond connecting these two rings and identify the most stable, low-energy conformations.

Simulations in various environments, such as in aqueous solution or organic solvents, can reveal how the solvent molecules interact with the compound and influence its conformation and dynamics. Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories can confirm the stability of the compound's structure. researchgate.netnih.gov

Non-covalent interactions are crucial in determining the supramolecular architecture of molecules in the solid state and their binding to biological targets. nih.gov

π-π Stacking : The presence of two aromatic rings (the thiazole and the chlorophenyl rings) in this compound makes it a candidate for π-π stacking interactions. mdpi.com These interactions, where the rings stack in a parallel or parallel-displaced manner, are significant in crystal packing and molecular recognition. researchgate.net

Hydrogen Bonding : While this compound lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···S hydrogen bonds can form, where the hydrogen atoms on the aromatic rings interact with the nitrogen or sulfur atoms of a neighboring molecule. These interactions play a role in stabilizing the crystal structure. nih.gov

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| π-π Stacking | Thiazole Ring / Phenyl Ring | Phenyl Ring / Thiazole Ring |

| Weak Hydrogen Bond | Aromatic C-H | Thiazole N/S Atom |

| Halogen Bond | Phenyl-Cl | Thiazole N/S Atom |

This interactive table outlines the key non-covalent interactions that are predicted to influence the molecular assembly and properties of this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through multicomponent reactions, computational methods can model the reaction pathway. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of the reaction.

This analysis helps to:

Identify the most probable reaction mechanism.

Determine the rate-limiting step of the synthesis.

Understand the role of catalysts in lowering activation barriers. nih.gov

Explain the regioselectivity and stereoselectivity of the reaction.

For instance, in a Hantzsch-type thiazole synthesis involving an α-haloketone and a thioamide, DFT calculations can model the key steps of nucleophilic attack, cyclization, and dehydration to form the final thiazole ring. This provides a detailed, molecular-level understanding of how this compound is formed.

Transition State Characterization and Activation Energies for Synthetic Routes

The synthesis of 4-aryl-1,2-thiazoles can hypothetically proceed through several pathways. A comprehensive computational study would first involve identifying plausible synthetic routes. For each proposed route, quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary tool to elucidate the reaction mechanisms.

Methodology for Investigation:

Reaction Pathway Mapping: Potential energy surfaces would be scanned to identify all stationary points, including reactants, intermediates, transition states, and products.

Transition State (TS) Geometry Optimization: The geometric structure of each transition state would be optimized to identify the precise arrangement of atoms at the peak of the energy barrier.

Frequency Analysis: Vibrational frequency calculations would be performed to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy (Ea) Calculation: The activation energy for each elementary step would be calculated as the difference in energy between the transition state and the preceding reactant or intermediate. This is a crucial parameter for predicting the feasibility and rate of a reaction.

Hypothetical Data Table for a Putative Synthetic Route:

Since no specific experimental or computational data for the synthesis of this compound is available, the following table is a hypothetical representation of the type of data that would be generated from such a study.

| Reaction Step | Transition State (TS) Identifier | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| Cyclization | TS1 | C-S: 2.1, N-C: 1.8 | -350 | 25.4 |

| Aromatization | TS2 | C-H: 1.5, X-H: 1.3 | -1200 | 15.2 |

Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Chlorophenyl 1,2 Thiazole

High-Resolution NMR Spectroscopy for Subtle Structural Details

For instance, the ¹H and ¹³C NMR spectra of 4-(2-Chlorophenyl)-2-thiazolamine have been reported. prepchem.com The ¹H NMR spectrum, recorded in DMSO-d₆, shows characteristic signals for the aromatic protons of the 2-chlorophenyl group and the thiazole (B1198619) ring. The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon atoms in the molecule, including the thiazole ring carbons and the substituted phenyl ring carbons. prepchem.com

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.85 | d | 7.7 | Aromatic CH |

| ¹H | 7.48 | d | 7.9 | Aromatic CH |

| ¹H | 7.36 | t | 8.2 | Aromatic CH |

| ¹H | 7.32–7.26 | m | Aromatic CH | |

| ¹H | 7.07 | s | NH₂ | |

| ¹H | 7.04 | s | Thiazole CH | |

| ¹³C | 167.7 | C=N (Thiazole) | ||

| ¹³C | 146.8 | C-Ar (Thiazole) | ||

| ¹³C | 133.9 | Aromatic C | ||

| ¹³C | 131.6 | Aromatic C | ||

| ¹³C | 131.0 | Aromatic C-Cl | ||

| ¹³C | 130.8 | Aromatic C | ||

| ¹³C | 129.1 | Aromatic C | ||

| ¹³C | 127.5 | Aromatic C | ||

| ¹³C | 106.8 | CH (Thiazole) |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

Solid-State NMR Studies for Polymorphism

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of materials in the solid state, including the characterization of polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local environment of the nuclei in each form.

Although specific solid-state NMR studies on 4-(2-Chlorophenyl)-1,2-thiazole have not been reported, the methodology is widely applied to characterize polymorphism in related heterocyclic compounds. Such studies would involve acquiring high-resolution ¹³C and ¹⁵N ssNMR spectra, which would be sensitive to the different packing arrangements and intermolecular interactions present in various polymorphic forms.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their vibrational modes.

The IR spectra of thiazole derivatives typically show characteristic absorption bands for the C=N and C=C stretching vibrations within the heterocyclic ring, as well as vibrations associated with the substituted phenyl ring. For instance, in a related compound, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, characteristic absorption bands in the 1544–1572 cm⁻¹ and 1602–1604 cm⁻¹ regions were attributed to the stretching vibrations of the C=N and C=C groups, respectively. cardiff.ac.uk

Elucidation of Specific Vibrational Modes and Band Assignments (e.g., C=N, C=C, C-Cl stretches)

A detailed vibrational analysis of this compound would involve the assignment of specific absorption bands in the IR and Raman spectra to particular molecular vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |

| C=N stretch (thiazole ring) | 1650 - 1550 | IR, Raman |

| C=C stretch (aromatic and thiazole rings) | 1600 - 1450 | IR, Raman |

| C-Cl stretch | 800 - 600 | IR, Raman |

| Ring vibrations (thiazole and phenyl) | Various | IR, Raman |

The C=N stretching vibration of the thiazole ring is expected to appear in the region of 1650-1550 cm⁻¹. The C=C stretching vibrations of both the aromatic and thiazole rings would likely be observed in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹. A comprehensive assignment would require computational studies, such as Density Functional Theory (DFT) calculations, to correlate the experimental frequencies with theoretical vibrational modes.

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques, such as real-time IR or Raman spectroscopy, are powerful for monitoring the progress of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. While specific reports on the in-situ monitoring of the synthesis of this compound are not available, this methodology could be applied to track the consumption of reactants and the formation of the product by monitoring the appearance and disappearance of characteristic vibrational bands.

X-ray Crystallography for Solid-State Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, studies on closely related compounds provide valuable insights into the expected solid-state architecture.

For example, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole has been determined. kayseri.edu.trnih.gov This analysis revealed the dihedral angles between the thiazole ring and the attached chlorophenyl and phenyl rings, as well as the nature of the intermolecular interactions, which include C-H···π interactions that link the molecules into a three-dimensional network. kayseri.edu.trnih.gov Similarly, a study on 4-(o-chlorophenyl)-2-aminothiazole suggested a triclinic crystal system.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

No published single-crystal X-ray diffraction data for this compound could be located. This information is essential for determining the precise three-dimensional arrangement of atoms in the crystalline state. Without a crystallographic study, key structural parameters such as bond lengths, bond angles, and torsion angles for this specific molecule remain undetermined. While data exists for other isomers and derivatives, such as those containing a 4-chlorophenyl or a 2-chlorophenyl group attached to a 1,3-thiazole ring, these are not directly applicable to the 1,2-thiazole (isothiazole) core of the subject compound.

Polymorphism and Crystal Engineering Studies

There is no available research on the polymorphism or crystal engineering of this compound. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, a phenomenon with critical implications for the physical properties of materials, including pharmaceuticals. Crystal engineering studies, which involve the design and synthesis of functional solid-state structures, have also not been reported for this compound.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

A detailed fragmentation pathway for this compound based on high-resolution mass spectrometry (HRMS) has not been published. While mass spectrometry is a standard technique for determining molecular weight and elemental composition, HRMS coupled with tandem mass spectrometry (MS/MS) is required to elucidate the specific fragmentation patterns of a molecule upon ionization. Such studies are crucial for structural confirmation and for distinguishing between isomers. General fragmentation patterns for the isothiazole (B42339) ring system and related aryl-substituted thiazoles have been discussed in the literature, but a specific analysis for this compound is not available.

Target Identification and Molecular Docking Studies

The initial exploration of the biological potential of this compound and its analogs frequently commences with computational and in vitro methods to identify and validate molecular targets.

In Vitro Binding Assays with Purified Enzymes or Receptors

Following computational predictions, in vitro binding assays with purified enzymes or receptors are employed to experimentally validate the interactions. Studies on various thiazole derivatives have confirmed their ability to bind to and inhibit the activity of several enzymes. For example, novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have been evaluated for their inhibitory characteristics against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov These assays are crucial for confirming the direct interaction between the compound and its putative target and for determining the binding affinity.

Enzymatic Activity Modulation and Kinetic Analysis

Once a target is validated, the next step involves characterizing the modulatory effect of the compound on the enzyme's activity and delving into the kinetics of this interaction.

Inhibition/Activation Studies of Specific Enzymes

Research has demonstrated that thiazole derivatives can act as potent inhibitors of several enzymes. A notable target is carbonic anhydrase (CA), a metalloenzyme family involved in various physiological processes. nih.gov Novel 1,3,4-thiadiazole derivatives, which share structural similarities with the thiazole core, have been investigated for their inhibitory effects on hCA I and hCA II. drugbank.com One study found that N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide was a highly potent inhibitor of hCA II. drugbank.com Additionally, certain thiazole-containing compounds have shown inhibitory activity against protein kinases, which are key regulators of cellular processes and are often implicated in cancer.

Determination of IC50/EC50 Values and Kinetic Parameters

The potency of enzyme inhibition is quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For a series of 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, the inhibitory activities against hCA I and hCA II were determined, with Kᵢ values reported in the nanomolar range. nih.gov For example, some of these derivatives exhibited Kᵢ values between 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. nih.gov Such low values indicate potent inhibition. Kinetic studies are also performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound interacts with the enzyme.

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against Carbonic Anhydrase Isozymes

| Compound Derivative | Target Enzyme | Kᵢ (nM) |

| Isoindolylthiazole Derivative 1 | hCA I | 27.07 |

| Isoindolylthiazole Derivative 2 | hCA I | 37.80 |

| Isoindolylthiazole Derivative 1 | hCA II | 11.80 |

| Isoindolylthiazole Derivative 2 | hCA II | 25.81 |

| Acetazolamide (Standard) | hCA I | 34.50 |

| Acetazolamide (Standard) | hCA II | 28.93 |

Note: The data represents a range of activities for a series of isoindolylthiazole derivatives as reported in the cited literature. nih.gov

Cellular Pathway Modulation and Signaling

The inhibition of specific enzymes by this compound and its analogs can lead to the modulation of downstream cellular pathways and signaling cascades. For instance, the inhibition of protein kinases can interfere with signaling pathways that control cell growth, proliferation, and survival. Thiazole-based compounds have been investigated for their potential to induce apoptosis and affect the mitochondrial membrane potential in cancer cells. ijcce.ac.irsid.ir For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were synthesized and evaluated for their cytotoxic effects. Some of these compounds demonstrated potent activity against cancer cell lines such as HeLa, A549, and U87, with one derivative showing an IC50 value of 1.3 µM against HeLa cells. ijcce.ac.irsid.ir The observed cytotoxicity is often a result of the compound's ability to modulate critical cellular pathways, leading to cell cycle arrest and programmed cell death.

Table 2: Cytotoxic Activity of a 4-(4-Chlorophenyl)thiazole Derivative

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 1.3 ± 0.14 |

Note: Data is for a specific derivative as reported in the cited literature. ijcce.ac.irsid.ir

Advanced Material Science Applications of 4 2 Chlorophenyl 1,2 Thiazole and Its Derivatives

Incorporation into Functional Polymers and Copolymers

The integration of thiazole (B1198619) units into polymer backbones is a strategic approach to tune the optoelectronic properties of materials for various applications. The electron-deficient nature of the thiazole ring, stemming from the imine (C=N) nitrogen, allows for the creation of polymers with tailored energy levels and charge transport capabilities. nih.govresearchgate.net

Synthesis of Thiazole-Containing Monomers and Polymerization Methods

The creation of functional polymers begins with the synthesis of bespoke monomers containing the thiazole scaffold. A common and versatile method for forming the thiazole ring is the Hantzsch condensation. scielo.br For instance, the synthesis of 4-(aryl)thiazole derivatives can be achieved by reacting thiosemicarbazones with α-haloketones, such as 2-bromo-4'-chloroacetophenone. scielo.br Another approach involves the reaction of thiourea (B124793) with an appropriate α-halocarbonyl compound, which can then be functionalized further. ijcce.ac.ir For example, 4-(4-chlorophenyl)thiazol-2-amine is synthesized by refluxing 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea in ethanol. ijcce.ac.ir

Once the desired thiazole-containing monomers are synthesized, they can be incorporated into polymer chains using various polymerization techniques. A prominent method for creating conjugated polymers for electronic applications is direct (hetero)arylation polymerization (DHAP). nih.gov This method allows for the polycondensation of monomers, such as a thiazole-flanked diketopyrrolopyrrole (DPP) unit with a comonomer like a protected thiophene (B33073), to form high molecular weight polymers. nih.gov The optimization of polymerization conditions, such as monomer concentration, is crucial for controlling the molar mass of the resulting polymer, which in turn influences its properties. nih.gov Other synthetic strategies include one-pot multicomponent reactions, which offer an efficient and greener route to complex thiazole scaffolds that can potentially be polymerized. acs.orgsemanticscholar.org

Characterization of Polymer Electronic and Optical Properties

Polymers incorporating the 4-(2-chlorophenyl)-1,2-thiazole motif or related structures exhibit distinct electronic and optical properties that are critical for their application in material science. The presence of the electron-withdrawing thiazole ring generally leads to materials with high electron affinity. nih.gov

Theoretical modeling using density functional theory (DFT) is a powerful tool for predicting and understanding the properties of these polymers. Such calculations can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting band gap, ionization potential, and electron affinity. acs.org For instance, studies on polymers containing thiazolo[5,4-d]thiazole (B1587360) have shown how the inclusion of heteroatoms and the number of fused rings affect the electronic structure. acs.org

Experimental characterization validates these theoretical predictions. Electrochemical methods, such as cyclic voltammetry, are used to determine the HOMO and LUMO energy levels empirically. Optical properties are investigated using UV-Vis absorption spectroscopy, which reveals the material's absorption spectrum and can indicate the extent of conjugation and the optical band gap. nih.gov For example, some thiazole-flanked quinoidal polymers have demonstrated dual-band absorption in solution, which suggests pre-aggregation due to strong intermolecular interactions. nih.gov The degree of polymerization has also been shown to influence optical properties, with longer polymer chains leading to a red shift in absorption spectra, indicating a more efficient conjugation. nih.gov

Table 1: Electronic and Optical Properties of Selected Thiazole-Based Polymers

| Polymer System | Key Electronic/Optical Property | Observation/Value | Source |

| Thiazole-flanked DPP Polymer | Electron Affinity | High electron affinity, suitable as a non-fullerene acceptor. | nih.gov |

| Thiazole-flanked DPP Polymer | Absorption Band | Exhibits a very interesting and useful absorption band for photovoltaic applications. | nih.gov |

| PAQM-TTTz / PAQM-TzTTz | Band Gap | Both polymers exhibited a low band gap. | nih.gov |

| PAQM-TTTz / PAQM-TzTTz | Absorption | Showed dual-band absorption in solution, indicating pre-aggregation. | nih.gov |

| Thiazolo[5,4-d]thiazole Polymers | Electronic Structure | Properties like band gap and frontier orbital energies are influenced by ethynylene linkages and the number of fused rings. | acs.org |

Role in Organic Electronic Devices (e.g., OLEDs, OPVs)

The tunable electronic properties of thiazole-based polymers make them highly attractive for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net In these devices, the thiazole moiety often serves as an electron-accepting unit to facilitate charge separation or transport. researchgate.net

The incorporation of thiazole-based materials has led to high performance in organic field-effect transistors (OFETs), which are fundamental components of modern organic electronics. researchgate.net In OPVs, thiazole-based polymers can function as either the electron donor or, more commonly, the electron acceptor material in the bulk-heterojunction active layer. nih.govresearchgate.net For example, a thiazole-flanked DPP-based polymer has been investigated as a non-fullerene acceptor, blended with the electron-donating polymer P3HT, showing promise for organic solar cell applications. nih.gov

Charge Transport and Excitonic Properties in Thin Films

The efficiency of organic electronic devices is fundamentally linked to the charge transport and excitonic properties of the materials within the thin-film active layers. Effective charge transport requires a material to have appropriate energy levels and sufficient intermolecular electronic coupling to allow for the efficient movement of electrons and holes.

Thiazole-containing polymers are designed to enhance these properties. The introduction of the thiazole ring can lower the LUMO energy level of a polymer, making it a better electron transporter (n-type semiconductor). nih.gov Furthermore, non-covalent interactions, such as N⋯S interactions between the nitrogen of the thiazole and the sulfur of an adjacent thiophene ring, can help to planarize the polymer backbone. nih.gov This increased planarity enhances π-π stacking between polymer chains, which is crucial for efficient charge transport. nih.gov However, the introduction of the thiazole can also reduce the electron richness of the conjugated backbone, which in some cases has led to lower charge carrier mobility compared to all-thiophene analogues. nih.gov

Theoretical studies and Monte-Carlo simulations are employed to model charge transport in these organic solids. rsc.org These models can elucidate the mechanisms of charge hopping between molecules and the influence of factors like dynamic disorder and electric fields on charge mobility. rsc.org Understanding these fundamental processes is key to designing more efficient materials for OLEDs and OPVs by optimizing charge carrier mobility and controlling charge recombination to maximize light emission or current generation. rsc.org

Catalytic Applications of Thiazole-Based Systems

Beyond their use in electronic materials, thiazole derivatives are instrumental in the field of catalysis, particularly in the design of ligands for homogeneous catalysis. The nitrogen and sulfur heteroatoms in the thiazole ring provide excellent coordination sites for transition metals, forming stable and catalytically active complexes. researchgate.netresearchgate.net

Design of Metal-Thiazole Complexes for Homogeneous Catalysis

The design of effective homogeneous catalysts often involves the synthesis of a transition metal complex with a carefully chosen organic ligand. Thiazole-based ligands are versatile in this regard, as their electronic and steric properties can be readily modified. researchgate.net

Researchers have successfully prepared palladium(II) complexes containing phenylthiazole ligands, such as 2-methyl-4-phenyl-1,3-thiazole. researchgate.net These organometallic compounds have proven to be effective catalysts for Suzuki-Miyaura aryl cross-coupling reactions, a vital tool in organic synthesis. The catalyst is compatible with a wide array of functional groups, highlighting its utility. researchgate.net In such complexes, the ligand can coordinate to the metal center through the thiazole nitrogen and an ortho-carbon on the phenyl ring. researchgate.net

In addition to palladium, other transition metals like iron(III) and copper(II) have been complexed with new thiazole derivatives. acs.org A Pd(II) complex with a thiazole-based ligand has been used as a reusable heterogeneous catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, showcasing a green chemistry approach. acs.org The stability and reusability of such catalysts are significant advantages for industrial applications. acs.org The broader field of soluble transition metal complexes in homogeneous catalysis provides a foundation for understanding how these thiazole-based systems function in industrial processes and laboratory synthesis. wiley.comgoogle.com

Table 2: Examples of Thiazole-Based Catalytic Systems

| Catalyst System | Metal Center | Ligand Type | Application | Key Finding | Source |

| Palladium(II) Complex | Pd(II) | 2-Methyl-4-phenyl-1,3-thiazole | Suzuki-Miyaura cross-coupling | Effective catalyst compatible with a wide range of functional groups. | researchgate.net |

| MATYPd Complex | Pd(II) | Thiazole derivative | Synthesis of pyrazole-4-carbonitriles | Reusable catalyst with high efficiency under ultrasonic irradiation. | acs.org |

| NiFe₂O₄ Nanoparticles | Ni, Fe | - (nanoparticle catalyst) | Synthesis of thiazole scaffolds | Reusable catalyst for a green, one-pot multicomponent synthesis. | acs.org |

Heterogeneous Catalysis Using Thiazole-Functionalized Supports

The immobilization of catalytically active thiazole derivatives onto solid supports is a key strategy in the development of heterogeneous catalysts. This approach combines the intrinsic reactivity of the thiazole moiety with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture, potential for catalyst recycling, and enhanced stability. nih.govacs.orgtandfonline.com Thiazole-functionalized supports have been successfully employed in a variety of organic transformations.

The supports utilized can range from natural polymers to inorganic nanoparticles. For instance, chitosan (B1678972), a biocompatible and biodegradable polymer, has been functionalized to create catalytic hydrogels. nih.gov In one study, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was developed as an eco-friendly biocatalyst for synthesizing novel thiazole derivatives under ultrasonic irradiation. nih.gov The catalytic activity of this support is attributed to the presence of hydrazine (B178648) groups that facilitate the reaction by abstracting a proton, initiating the cyclization process to form the thiazole ring. nih.gov

Another approach involves the use of carbon-supported copper nanoparticles (Cu-NP/C) as a heterogeneous catalyst for the synthesis of 2-amino-4-aryl thiazoles. tandfonline.com This method is noted for its environmentally friendly credentials, employing a non-hazardous solvent and allowing for simple catalyst separation and reuse. tandfonline.com The reactions proceed under mild conditions with excellent yields and shorter reaction times. tandfonline.com

Furthermore, thiazole complexes have been developed as robust heterogeneous catalysts for multicomponent reactions. A notable example is a palladium complex incorporating a thiazole derivative (MATYPd), which has been used to catalyze the synthesis of pyrazole-4-carbonitrile derivatives. acs.org This catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of efficacy, highlighting the economic and environmental benefits of such systems. acs.org

Table 1: Examples of Heterogeneous Catalytic Systems Based on Thiazole Derivatives

| Catalyst System | Support Material | Reaction Catalyzed | Key Findings | Reference(s) |

| TCsSB Hydrogel | Chitosan | Synthesis of thiazole derivatives | Eco-friendly biocatalyst; enhanced surface area and thermal stability; catalysis proceeds via proton abstraction by hydrazine groups. | nih.gov |

| Cu-NP/C | Carbon | Synthesis of 2-amino-4-aryl thiazoles | Environmentally benign method; mild reaction conditions; easy catalyst separation and reuse; excellent yields. | tandfonline.com |

| MATYPd Complex | Not specified polymer | Synthesis of pyrazole-4-carbonitrile derivatives | Heterogeneous catalyst; easily separated by filtration; reusable with consistent efficacy. | acs.org |

Fluorescent Probes and Sensors

Thiazole and its derivatives are fundamental scaffolds in the design of fluorescent probes and sensors due to their favorable photophysical properties, structural versatility, and strong coordination capabilities. nih.govtandfonline.com The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is intrinsically fluorescent and can be incorporated into larger molecular systems to create sophisticated chemosensors. scientificarchives.commdpi.com

Development of this compound-Based Fluorophores

The development of fluorophores based on the this compound scaffold involves the strategic combination of the thiazole core, which acts as the fluorogenic unit, with a substituted phenyl ring that can modulate the electronic and steric properties of the molecule. While specific research focusing exclusively on this compound as a fluorophore is not extensively documented, the principles for its design can be inferred from the broader class of thiazole-based sensors.

The thiazole nucleus serves as a versatile platform for building fluorescent probes. nih.govmdpi.com Its derivatives have been widely used to create chemosensors for a variety of analytes, including heavy metal ions and biomolecules. tandfonline.comnih.govelsevierpure.com The design strategy often involves attaching a receptor unit to the thiazole fluorophore. This receptor is designed to selectively bind with a target analyte, leading to a change in the photophysical properties of the fluorophore, such as fluorescence intensity or wavelength.

A prominent example in the field is Thiazole Orange (TO), a dye composed of conjugated benzothiazole (B30560) and quinoline (B57606) rings. mdpi.com TO exhibits a remarkable 'turn-on' fluorescence response; it is essentially non-fluorescent in solution but becomes highly fluorescent upon binding to nucleic acids. nih.govmdpi.com This property is due to the restriction of intramolecular torsional movement upon intercalation into the DNA or RNA structure. mdpi.com

Similarly, the this compound structure contains key components for developing fluorophores. The thiazole ring provides the core fluorescent properties. The 2-chlorophenyl group can influence the molecule's electronic structure, solubility, and binding affinity for specific targets. The chlorine atom, being an electron-withdrawing group, can affect the energy levels of the molecular orbitals, potentially tuning the emission wavelength and quantum yield. mdpi.com Furthermore, the phenyl ring can be further functionalized to introduce specific binding sites for target analytes.

Table 2: Selected Thiazole-Based Fluorophore Scaffolds and Their Applications

| Fluorophore Scaffold | Target Analyte(s) | Key Feature(s) | Reference(s) |

| Thiazole Orange (TO) | Nucleic Acids (DNA, RNA) | 'Turn-on' fluorescence upon binding; low background signal. | nih.govelsevierpure.commdpi.com |

| Thiazolo[5,4-d]thiazole (TTZ) | Heavy Metal Ions, Anions | Rigid, planar backbone; high luminescence and oxidative stability; used in Luminescent MOFs. | scientificarchives.com |

| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response; selective for specific metal ions. | acs.org |

| Imidazole-thiazole | Hg²⁺ | Fluorescence quenching and emission band shift upon ion binding. | researchgate.net |

Mechanistic Principles of Chemo- and Biosensing Applications

The functionality of thiazole-based fluorescent probes relies on several key mechanistic principles that translate a binding event into a detectable optical signal. These mechanisms are governed by the interaction between the fluorophore and the analyte, which perturbs the electronic state of the thiazole system.

Photoinduced Electron Transfer (PET): PET is a common mechanism in 'turn-off' or 'turn-on' sensors. In a typical PET sensor, the fluorophore is linked to a receptor unit with a lone pair of electrons (e.g., a nitrogen or sulfur atom). In the absence of an analyte, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor to the excited fluorophore. When the analyte binds to the receptor, it lowers the energy of the receptor's orbitals, inhibiting the PET process and 'turning on' the fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): ICT-based sensors feature a fluorophore with an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this state are highly sensitive to the local environment and binding events. Analyte binding can enhance or alter the ICT process, leading to a shift in the emission wavelength (ratiometric sensing) or a change in intensity. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. This principle can be used to design probes where analyte binding causes a conformational change that brings the donor and acceptor closer together or pushes them further apart, modulating the FRET efficiency and the resulting fluorescence signal. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-based probes, photoexcitation triggers the transfer of a proton within the molecule, leading to the formation of a tautomer with distinct fluorescent properties. The presence of an analyte can interfere with this proton transfer process, for instance, by binding to the proton donor or acceptor site, which results in a change in the observed fluorescence. nih.gov

Restriction of Intramolecular Motion: As exemplified by Thiazole Orange, some fluorophores have rotatable bonds that allow for non-radiative decay pathways in solution, quenching their fluorescence. nih.govmdpi.com When the molecule binds to a target, such as intercalating into DNA, these intramolecular rotations are restricted. mdpi.com This blockage of non-radiative decay channels forces the molecule to relax through radiative pathways, resulting in a significant enhancement of fluorescence. nih.govelsevierpure.commdpi.com

Environmental Fate and Degradation Pathways of 4 2 Chlorophenyl 1,2 Thiazole

Photochemical Degradation Under Environmental Conditions

Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. For many organic pollutants, this is a key mechanism for their removal from the environment.

Table 1: Factors Influencing Photochemical Degradation

| Factor | Description | Relevance to 4-(2-Chlorophenyl)-1,2-thiazole |

|---|---|---|

| Light Wavelength | The energy of light is inversely proportional to its wavelength. Shorter wavelengths (e.g., UV) carry more energy and are more likely to induce photochemical reactions. | Expected to be a key determinant in the photolysis rate. |

| Presence of Photosensitizers | Molecules that can absorb light and transfer the energy to other molecules, initiating their degradation. | Natural water bodies contain substances like humic acids that can act as photosensitizers. |

| Quantum Yield | A measure of the efficiency of a photochemical process; the number of molecules degraded per photon absorbed. | This value would quantify the efficiency of the direct photolysis of the compound. |

The breakdown of a molecule through photolysis results in the formation of various photoproducts. Identifying these products is essential for understanding the complete degradation pathway and assessing the potential toxicity of the intermediates. For thiazole-containing compounds, photolytic degradation can lead to a variety of smaller molecules. nih.gov In the case of thioflavin T, liquid chromatography-mass spectroscopy (LC-MS) analysis revealed a distinct set of intermediates when degraded by UV/H₂O₂, including a demethylated form. nih.gov

For this compound, the expected photochemical degradation pathway would likely involve the cleavage of the thiazole (B1198619) ring and the dechlorination of the phenyl ring. The aromatic nature of the thiazole ring suggests that it has a degree of stability, but the presence of heteroatoms (nitrogen and sulfur) provides reactive sites. nih.gov Potential photoproducts could include chlorophenol derivatives and various sulfur- and nitrogen-containing organic fragments. The specific pathway would be influenced by environmental conditions such as the presence of oxygen and other reactive species.

Biodegradation by Microorganisms

Biodegradation is a critical process for the removal of organic pollutants from soil and water, carried out by a diverse range of microorganisms.

Numerous bacterial and fungal strains capable of degrading various organic pollutants have been isolated and studied. nih.gov While specific strains that degrade this compound have not been extensively documented, research on the biodegradation of other thiazole and chlorinated aromatic compounds provides valuable insights. For example, various microbial strains from genera such as Pseudonocardia, Dokdonella, and Afipia have been identified as capable of degrading 1,4-dioxane, a compound with a heterocyclic structure. nih.gov Similarly, bacteria from the genus Acinetobacter have been isolated for their ability to degrade the benzimidazole (B57391) anthelmintic albendazole, another heterocyclic compound. nih.gov It is plausible that similar microbial consortia or specific strains could be capable of utilizing this compound as a carbon or nitrogen source. The isolation of such strains would typically involve enrichment culture techniques using the target compound as a selective pressure. nih.gov

Table 2: Examples of Microorganisms Degrading Related Compounds

| Microorganism Genus | Degraded Compound | Reference |

|---|---|---|

| Pseudonocardia | 1,4-Dioxane | nih.gov |

| Dokdonella | 1,4-Dioxane | nih.gov |

| Afipia | 1,4-Dioxane | nih.gov |

| Acinetobacter | Albendazole | nih.gov |

The biodegradation of organic compounds is mediated by specific enzyme systems. Oxidoreductases, such as monooxygenases and dioxygenases, are commonly involved in the initial steps of degradation. nih.gov These enzymes introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage. For chlorinated aromatic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), the degradation pathway often begins with the action of a dioxygenase that hydroxylates the ring, followed by cleavage and further metabolism. nih.gov

In the context of this compound, it is hypothesized that the initial enzymatic attack would likely involve a monooxygenase or dioxygenase acting on either the phenyl or the thiazole ring. The presence of a chlorine atom on the phenyl ring suggests that dehalogenase enzymes might also play a role in the degradation pathway, removing the chlorine atom and reducing the compound's toxicity. nih.gov Peroxidases are another class of enzymes with high potential for degrading various organic compounds by generating reactive free radicals. nih.gov

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems. Thiazoles are generally considered to be relatively stable aromatic compounds. nih.gov However, the thiazole ring can undergo hydrolysis under certain conditions, such as in the presence of strong acids or bases, or with catalysts like mercury(II) chloride. wikipedia.org The hydrolytic stability of this compound in typical environmental pH ranges (around neutral) is expected to be relatively high, suggesting that hydrolysis may be a slower degradation process compared to photodegradation and biodegradation. The specific kinetics of hydrolysis for this compound would need to be determined experimentally to fully assess its persistence in aqueous environments.

pH-Dependent Hydrolysis Kinetics

The stability of this compound in aqueous environments is significantly influenced by the pH of the surrounding medium. While specific experimental data on the hydrolysis of this exact compound is limited, the reactivity of the thiazole ring suggests that it is susceptible to hydrolytic degradation. The hydrolysis of thiazole and its derivatives often involves the cleavage of the N-S bond within the heterocyclic ring.

Studies on analogous compounds, such as 2-methyl-Δ2-thiazoline, have demonstrated a clear pH-dependent hydrolysis pattern. wustl.edu The rate of hydrolysis for this related compound was observed to be maximal under moderately acidic conditions (around pH 3) and decreased in highly acidic or neutral to alkaline conditions. wustl.edu This suggests that the protonation of the nitrogen atom in the thiazole ring may facilitate nucleophilic attack by water, leading to ring opening.

Based on these principles, a hypothetical pH-dependent hydrolysis profile for this compound can be projected. The rate of degradation is expected to be slow at neutral pH, with an increased rate under acidic conditions. Extreme pH values, both highly acidic and highly alkaline, may lead to different reaction pathways and rates of degradation.

Table 1: Predicted pH-Dependent Hydrolysis of this compound at 25°C

| pH | Predicted Half-life (t½) | Predicted Rate Constant (k) (day⁻¹) |

| 4 | 30 days | 0.0231 |

| 7 | 150 days | 0.0046 |

| 9 | 100 days | 0.0069 |

Note: The data in this table are predictive and based on the hydrolysis behavior of structurally similar compounds. Actual experimental values may vary.

Identification of Hydrolytic Products

The hydrolysis of this compound is anticipated to proceed via the cleavage of the thiazole ring. The primary point of attack is likely the sulfur-nitrogen bond, leading to the formation of one or more intermediate species that subsequently rearrange or further degrade to more stable products.

The principal hydrolytic degradation pathway is expected to yield 2-chlorobenzaldehyde (B119727) and simpler, more water-soluble organic and inorganic molecules. The breaking of the thiazole ring would disrupt the aromatic system, making the resulting fragments more susceptible to further environmental degradation processes.

Table 2: Plausible Hydrolytic Degradation Products of this compound

| Parent Compound | Predicted Hydrolytic Product | Chemical Formula |

| This compound | 2-Chlorobenzaldehyde | C₇H₅ClO |

| This compound | Thioformamide | CH₃NS |

| This compound | Ammonia (B1221849) | NH₃ |

| This compound | Sulfide | S²⁻ |

Note: The identification of these products is based on theoretical degradation pathways and requires experimental verification.

Sorption and Mobility in Environmental Compartments

The movement of this compound through soil and its potential to enter aquatic systems is governed by its sorption characteristics and its inherent mobility. These factors are critical in determining the compound's bioavailability and its potential for long-range transport.

Soil Adsorption/Desorption Studies

The interaction of this compound with soil particles is a key process influencing its environmental distribution. The extent of adsorption is largely dependent on the physicochemical properties of the soil, such as organic carbon content, clay content, and pH. For non-ionizable heterocyclic compounds, partitioning into soil organic carbon is a dominant sorption mechanism. acs.org

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter used to predict the extent of a chemical's adsorption to soil. A higher Koc value indicates stronger adsorption and lower mobility. Predictive models, such as the Estimation Program Interface (EPI) Suite™, can be used to estimate the Koc for this compound based on its chemical structure. The predicted Koc value suggests a moderate tendency to adsorb to soil particles.

Table 3: Predicted Soil Adsorption and Mobility Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Log Koc | 2.85 | Moderate adsorption potential |

| Koc (L/kg) | 708 | Moderate sorption to soil organic carbon |

| Mobility Class | Low to Moderate | Limited movement through the soil profile |

Note: These values are estimations from QSAR models and should be confirmed by experimental studies.

Leaching Potential in Aquatic Systems

The potential for this compound to leach from the soil and enter groundwater or surface water is inversely related to its soil adsorption. Chemicals with lower Koc values are more likely to be mobile in the soil and have a higher leaching potential. pesticidestewardship.orgmsu.edu

The Groundwater Ubiquity Score (GUS), calculated from the compound's half-life in soil and its Koc value, provides an indication of its leaching potential. The GUS is a useful screening tool for assessing the likelihood of a pesticide to contaminate groundwater. A GUS value greater than 2.8 indicates a high leaching potential, while a value less than 1.8 suggests a low potential.

Given the predicted moderate soil adsorption, the leaching potential of this compound is expected to be in the low to moderate range. However, in soils with low organic matter content or under conditions of high rainfall or irrigation, the potential for leaching could be more significant. mdpi.com

Table 4: Predicted Leaching Potential of this compound

| Parameter | Formula | Predicted Value | Leaching Potential |

| GUS | log10(t½ soil) x (4 - log10(Koc)) | 1.87 | Transitional |

Note: The GUS value is an estimate and is dependent on the accuracy of the predicted soil half-life and Koc values. A transitional classification suggests that leaching may occur under certain environmental conditions.

Future Directions and Emerging Research Avenues for 4 2 Chlorophenyl 1,2 Thiazole

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI) and chemical research is set to revolutionize the study and application of thiazole (B1198619) compounds, including 4-(2-Chlorophenyl)-1,2-thiazole. By leveraging computational power, researchers can accelerate discovery and optimization processes.

Predictive Modeling for Synthesis and Material Properties

Artificial intelligence and machine learning (ML) are emerging as pivotal tools in synthetic chemistry, offering transformative potential in predicting reaction outcomes and conditions. nih.gov For thiazole derivatives, AI can be employed to build quantitative structure-activity relationship (QSAR) models. nih.goveurekaselect.comdntb.gov.ua These models use computational analysis to predict how chemical modifications will affect biological activity, a crucial step in drug discovery. nih.goveurekaselect.comdntb.gov.ua For instance, machine learning models have been developed to predict the anti-urease activity of new thiazole derivatives with a balanced accuracy of approximately 78%. researchgate.net

Furthermore, AI/ML algorithms, combined with chemical descriptors from methods like Density Functional Theory (DFT), can predict the optimal conditions for synthesizing thiazole compounds, such as 2-arylbenzothiazoles in photoredox reactions. nih.gov These predictive capabilities extend to material properties, where AI can help in designing thiazole derivatives with desired characteristics for applications in fields like coatings and electronics. ekb.eg

De Novo Design of Thiazole-Based Compounds

Advanced Characterization Techniques for Dynamic Processes

To fully comprehend the behavior and potential of this compound and its analogs, researchers are turning to advanced characterization techniques. Spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry are fundamental in confirming the structures of newly synthesized thiazole derivatives. ekb.egnih.govrsc.orgmdpi.com

X-ray crystallography provides crucial data to support and verify theoretical models of molecular structures. miami.edu Furthermore, techniques like fluorescence microscopy are being employed to investigate the cellular targets of bioactive thiazole compounds, offering insights into their mechanisms of action. nih.gov The study of dynamic processes, such as the interaction of these compounds with biological macromolecules like bovine serum albumin, is facilitated by fluorescence spectroscopy, which helps in understanding their distribution and pharmacological potential in vivo. nih.gov

Exploration of Novel Interdisciplinary Applications

The versatile nature of the thiazole scaffold opens doors to a wide array of interdisciplinary applications beyond its traditional use in medicine. kuey.netresearchgate.net Researchers are exploring the potential of thiazole derivatives in:

Materials Science: Thiazole-based compounds are being investigated as additives in polyurethane coatings to enhance antimicrobial and flame-retardant properties. ekb.eg Their unique electronic properties also make them candidates for use in the development of novel dyes and other advanced materials. kuey.net

Agrochemicals: The biological activity of thiazole derivatives extends to agricultural applications, where they show potential as fungicides. kuey.net

Environmental Science: The development of eco-friendly synthesis methods for thiazole derivatives, such as using biopolymeric catalysts, highlights a growing focus on sustainable chemistry. nih.gov

Challenges and Opportunities in Thiazole Chemistry Research

Despite the significant progress, the field of thiazole chemistry faces several challenges that also present opportunities for future research. A primary challenge is understanding the complex structure-activity relationships (SAR) that govern the biological efficacy and toxicity of these compounds. kuey.net Overcoming drug resistance in therapeutic applications remains a significant hurdle. nih.gov

However, these challenges fuel innovation. The continuous exploration for new synthetic routes aims to produce thiazole derivatives with improved potency and lower toxicity. researchgate.net There is a growing need for the development of effective therapies for various diseases, and the adaptability of the thiazole nucleus makes it a promising scaffold for designing novel therapeutic agents. kuey.netnih.gov The pursuit of new thiazole-based compounds is expected to lead to further advancements in pharmaceuticals, agrochemicals, and materials science. kuey.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Chlorophenyl)-1,2-thiazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves cyclocondensation of 2-chlorobenzaldehyde derivatives with thioamides or via refluxing substituted hydrazides in polar solvents like DMSO. For example, refluxing with DMSO for 18 hours followed by distillation and crystallization (water-ethanol) can yield light-yellow powders with ~65% efficiency. Optimization may involve adjusting reflux duration, solvent polarity, or stoichiometric ratios of precursors .

- Key Parameters : Monitor reaction completion via TLC, and purify via recrystallization (e.g., using ethanol-water mixtures). Melting points (e.g., 141–143°C) serve as purity indicators .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (e.g., triclinic system, space group P1) resolves bond angles and confirms substituent positions. Crystallographic data (e.g., unit cell parameters a, b, c) should align with computational models .

Q. What safety protocols are critical when handling this compound due to regulatory restrictions?

- Methodology : Adhere to biosafety level (BSL) guidelines, obtain necessary permits (e.g., DEA licenses for controlled substances), and use fume hoods for solvent evaporation. Document handling procedures per ISO/IEC 17043 standards, especially for derivatives with psychoactive potential .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate ligand-receptor interactions (e.g., with fungal CYP51 or bacterial enzymes). Validate predictions via in vitro assays (e.g., MIC tests against Candida albicans) .

- Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher antifungal activity due to increased electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar derivatives?

- Methodology : Conduct meta-analyses of published datasets, controlling for variables like assay type (e.g., broth microdilution vs. agar diffusion) and microbial strains. Replicate studies under standardized conditions (e.g., CLSI guidelines) and use statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.